molecular formula C11H7F5O3 B1586569 Ethyl (pentafluorobenzoyl)acetate CAS No. 3516-87-8

Ethyl (pentafluorobenzoyl)acetate

Cat. No. B1586569
CAS RN: 3516-87-8
M. Wt: 282.16 g/mol
InChI Key: SFYYMUUQGSQVFT-UHFFFAOYSA-N
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Description

Ethyl (pentafluorobenzoyl)acetate is a chemical compound with the molecular formula C11H7F5O3 and a molecular weight of 282.17 . It is also known by the IUPAC name ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl (pentafluorobenzoyl)acetate is 1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl (pentafluorobenzoyl)acetate has a boiling point of 103-104°C at 4 mmHg and a density of 1.43 g/mL at 25°C . The refractive index is 1.464 (lit.) .

Scientific Research Applications

Synthesis Methods

Ethyl (pentafluorobenzoyl)acetate has been synthesized through various methods, contributing to its versatility in scientific research. Notably, Prudchenko, Barkhash, and Vorozhtsov (1965) developed two synthesis methods: condensation of pentafluorobenzoyl chloride with the ethoxymagnesium derivative of malonic ester, and ester condensation of ethyl pentafluorobenzoate with ethyl acetate. This synthesis versatility makes it a valuable compound in organic chemistry and materials science research (Prudchenko, Barkhash, & Vorozhtsov, 1965).

Chemical Analysis and Detection

In analytical chemistry, ethyl (pentafluorobenzoyl)acetate plays a significant role in chromatographic and mass spectrometric analyses. For example, Matsumoto, Ishiwatari, and Hanya (1977) used ethyl acetate for identifying phenols and aromatic acids in river waters, demonstrating its utility in environmental monitoring (Matsumoto, Ishiwatari, & Hanya, 1977). Additionally, Wallace, Schwertner, Hamilton, and Shimek (1979) highlighted its use in clinical chemistry for determining ethosuximide and desmethylmethsuximide in plasma or serum, showcasing its application in medical research (Wallace et al., 1979).

Applications in Organic Synthesis

Ethyl (pentafluorobenzoyl)acetate has been employed in the synthesis of various organic compounds, indicating its relevance in organic synthesis. Kisil, Burgart, Saloutin, and Chupakhin (2001) discussed its use in the preparation of ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and its copper chelates, which are crucial in the synthesis of fluorobenzopyran-4(2)-ones (Kisil, Burgart, Saloutin, & Chupakhin, 2001).

Pharmaceutical and Biochemical Research

In pharmaceutical and biochemical research, ethyl (pentafluorobenzoyl)acetate derivatives have been explored for their potential applications. For instance, Lee et al. (1984) synthesized derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, which were tested for saluretic and diuretic activities, demonstrating its potential in drug development (Lee et al., 1984).

Safety And Hazards

Ethyl (pentafluorobenzoyl)acetate is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYYMUUQGSQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375077
Record name Ethyl (pentafluorobenzoyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (pentafluorobenzoyl)acetate

CAS RN

3516-87-8
Record name Ethyl (pentafluorobenzoyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (pentafluorobenzoyl)acetate
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Synthesis routes and methods I

Procedure details

To a solution of 20 g (125 mmol) of diethyl malonate in 80 ml of absolute ethanol was added with stirring a solution of KOH pellets (7 g) in 80 ml of absolute ethanol over a period of 12 minutes and the resulting mixture was stirred at room temperature for 2 hours. The solution was heated to boiling, filtered while hot, and the filtrate was cooled and filtered to afford, after drying, 11.14 g (53%) of potassium ethyl malonate. To a stirred and cooled (10° C.) mixture of the above potassium salt (11.14 g; 66 mmol) in 100 ml of acetonitrile was added triethylamine (6.5 g, 64 mmol) and magnesium chloride (7.5 g, 80 mmol) and the resulting mixture was stirred at room temperature for 2 hours. To the above mixture, cooled to 0° C., was added dropwise pentafluorobenzoyl chloride (7.4 g; 32 mmol) followed by the addition of 0.64 g of triethylamine, and the resulting mixture was allowed to stir at room temperature overnight and then was concentrated to dryness. The resulting mixture was diluted with 40 ml of toluene, concentrated in vacuo, and the residue was rediluted with 60 ml of toluene, stirred, and cooled to 10° C. An aqueous HCl solution (13%; 45 ml) was added in portions to the above reaction mixture at below 25° C., the organic layer was washed with 13% HCl solution (2×12 ml), water, and concentrated in vacuo. The residue was distilled to afford 8.4 g (93%) of ethyl pentafluorobenzoylacetate as an oil, b.p.139°-147° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
11.14 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Five
Quantity
0.64 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture consisting of 100 g (0.47 mol) of pentafluorobenzoic acid, 900 ml of benzene and 350 ml (4.80 mol) of thionyl chloride was heated under reflux for 40 hours. After completion of the reaction, the reaction solution was concentrated under a reduced pressure. After repetition of evaporation with benzene (900 ml×2), the resulting residue was dissolved in 500 ml of ether. A mixture consisting of 11.5 g (0.47 mol) of magnesium, 450 ml of ethanol and 20 ml of carbon tetrachloride was stirred at room temperature for 1 hour, and 71.6 ml (0.47 mol) of diethyl malonate dissolved in 900 ml of ether was added dropwise thereto. After 17 hours of stirring at the same temperature, the reaction solution was evaporated to dryness under a reduced pressure, and the residue was dissolved in 1,500 ml of ether. To this was added dropwise the above acid chloride at room temperature, followed by 63 hours of stirring at the same temperature. After completion of the reaction, the reaction solution was washed with 10% citric acid and water in that order, and then dried over anhydrous sodium sulfate, subsequently evaporating the solvent. The residue was mixed with 300 ml of water and 1.00 g (5.81 mol) of p-toluenesulfonic acid, heated under reflux for 6 hours, mixed with 2,500 ml of benzene and then washed with water. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. The resulting residue was purified by distillation under a reduced pressure (10 mmHg, 118°-120° C.) to yield 89.7 g (67%) of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
11.5 g
Type
reactant
Reaction Step Five
Quantity
71.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
900 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
R Filler, YS Rao, A Biezais, FN Miller… - The Journal of Organic …, 1970 - ACS Publications
… Spectral Properties of the 1,3-Dicarbonyl Compounds and the Keto/Enol Ratio of Ethyl Pentafluorobenzoylacetate.—The infrared spectrum of ethyl pentafluorobenzoyl acetate reveals …
Number of citations: 41 pubs.acs.org
KV Shcherbakov, YV Burgart, VI Saloutin… - Russian Chemical …, 2016 - Springer
… Ester 7 was prepared by the condensation of ethyl pentafluorobenzoyl acetate 6а with triethyl orthoformate. An acylation of the activated СН acids by polyfluo robenzoylchlorides is …
Number of citations: 12 link.springer.com
S Rochani - 1984 - unsworks.unsw.edu.au
Theory of Solvent Extraction 3.1. 1 Influence of acidity of the extraction of metal chelate 3.1. 2 Influence of the concentration of chelating agent 3.1. 3 Influence of synergic agent -iv--v- …
Number of citations: 2 unsworks.unsw.edu.au

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